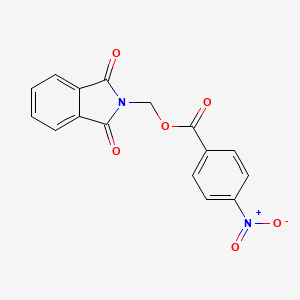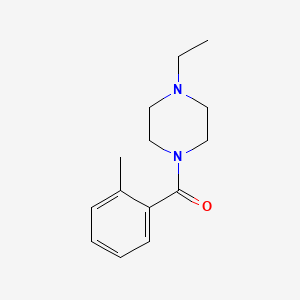![molecular formula C15H16N2O2S B5696447 N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. MPPT has been studied extensively for its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide exerts its effects by selectively inhibiting the FAAH enzyme. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide increases the levels of these endocannabinoids, which leads to modulation of the endocannabinoid system. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been shown to modulate the endocannabinoid system by increasing the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective FAAH inhibitor, which allows for precise modulation of the endocannabinoid system. It has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its effects on the endocannabinoid system may be complex and difficult to interpret, which may require further investigation.
Zukünftige Richtungen
There are several future directions for research on N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. One area of interest is the potential therapeutic applications of N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders. Another area of interest is the development of new FAAH inhibitors with improved selectivity and efficacy. Additionally, further investigation is needed to fully understand the complex effects of N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide on the endocannabinoid system and its potential applications in various physiological processes.
Synthesemethoden
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methyl-3-nitroacetophenone with propionyl chloride to form 4-methyl-3-(propionylamino)acetophenone. This intermediate is then reacted with thiophene-2-carboxylic acid to obtain N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has also been studied for its potential therapeutic applications in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLKJACNYJJOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)
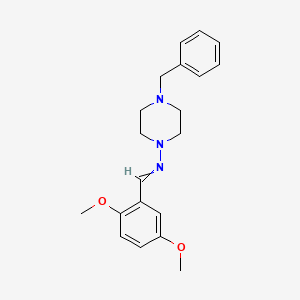
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
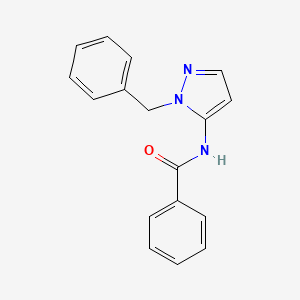
![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
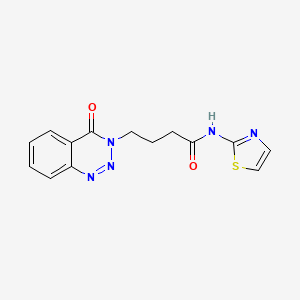
![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
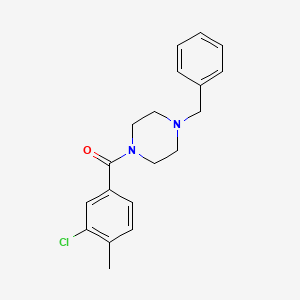
![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
